molecular formula C18H21ClFNO2 B5485562 N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride

N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride

Cat. No. B5485562
M. Wt: 337.8 g/mol
InChI Key: XYLLSLSREVKDSY-UHFFFAOYSA-N
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Description

N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride, also known as FBA, is a synthetic compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride involves its interaction with various molecular targets in the body. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride also inhibits the activity of monoamine oxidase, an enzyme that degrades neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have antidepressant effects. Additionally, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit their growth and proliferation.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride induces apoptosis and cell cycle arrest, which can inhibit their growth and proliferation. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride also inhibits the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory. Additionally, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride inhibits the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as serotonin and norepinephrine in the brain. This can have antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride is its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and depression. Additionally, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride is a synthetic compound, which means that it can be easily synthesized and modified for various research purposes. However, one limitation of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride is its potential toxicity, as it has been shown to induce liver damage in animal studies. Additionally, the exact mechanism of action of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride is not fully understood, which limits its potential therapeutic applications.

Future Directions

There are several future directions for N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride research. One area of interest is the development of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride analogs with improved therapeutic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride and its potential therapeutic applications. Furthermore, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride could be studied in combination with other compounds to enhance its therapeutic effects. Finally, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride could be studied in clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base to form the intermediate compound 2-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with cyclopropanamine in the presence of a reducing agent to form N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride. The final step involves the addition of hydrochloric acid to the reaction mixture to obtain N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride hydrochloride.

Scientific Research Applications

N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, a neurotransmitter that is reduced in Alzheimer's patients. Furthermore, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride has been studied for its potential antidepressant effects, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2.ClH/c1-21-17-8-4-6-13(11-20-15-9-10-15)18(17)22-12-14-5-2-3-7-16(14)19;/h2-8,15,20H,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLLSLSREVKDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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